molecular formula C15H12FN3O B10980753 5-fluoro-1-methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10980753
M. Wt: 269.27 g/mol
InChI Key: AVGSDQSFEZQTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • 5F-MDMB-PICA is a synthetic cannabinoid, belonging to the indole-based class of compounds. It acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2.
  • Structurally, it features a fluorine atom at the 5-position of the indole ring, a methyl group at the 1-position, and a pyridin-2-yl substituent at the nitrogen of the carboxamide group.
  • This compound has gained attention due to its high affinity for cannabinoid receptors and its psychoactive effects.
  • Preparation Methods

    • Synthetic routes for 5F-MDMB-PICA involve multistep processes. One common method starts with the synthesis of the indole core, followed by functionalization.
    • Industrial production methods are not well-documented, as this compound is primarily encountered in the context of illicit designer drugs.
  • Chemical Reactions Analysis

      Oxidation: 5F-MDMB-PICA can undergo oxidative transformations, leading to the formation of various metabolites.

      Reduction: Reduction of the carbonyl group in the carboxamide may occur under specific conditions.

      Substitution: The pyridin-2-yl group can participate in substitution reactions.

      Common Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or borohydrides are used for reduction.

      Major Products: Metabolites resulting from oxidation or hydrolysis are the primary products.

  • Scientific Research Applications

      Chemistry: Researchers study 5F-MDMB-PICA to understand its reactivity and explore novel synthetic routes.

      Biology: Investigations focus on its binding affinity to cannabinoid receptors and potential therapeutic applications.

      Medicine: Although not approved for medical use, its pharmacological properties are of interest.

      Industry: Limited industrial applications due to its illicit nature.

  • Mechanism of Action

    • 5F-MDMB-PICA acts as a full agonist at CB1 and CB2 receptors, affecting the endocannabinoid system.
    • It modulates neurotransmitter release, impacting mood, pain perception, and appetite.
    • Molecular targets include G protein-coupled receptors (CB1, CB2), leading to downstream signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and 5F-ADB.

      Uniqueness: 5F-MDMB-PICA’s fluorine substitution and pyridin-2-yl group distinguish it from other indole-based cannabinoids.

    Remember that 5F-MDMB-PICA’s use is associated with legal and health risks, and its production and distribution are often illicit Always exercise caution and adhere to legal regulations

    Properties

    Molecular Formula

    C15H12FN3O

    Molecular Weight

    269.27 g/mol

    IUPAC Name

    5-fluoro-1-methyl-N-pyridin-2-ylindole-2-carboxamide

    InChI

    InChI=1S/C15H12FN3O/c1-19-12-6-5-11(16)8-10(12)9-13(19)15(20)18-14-4-2-3-7-17-14/h2-9H,1H3,(H,17,18,20)

    InChI Key

    AVGSDQSFEZQTKL-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=CC=N3

    Origin of Product

    United States

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